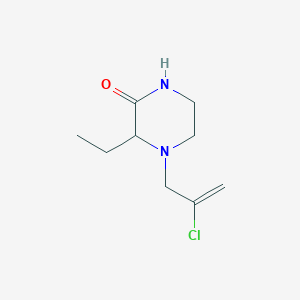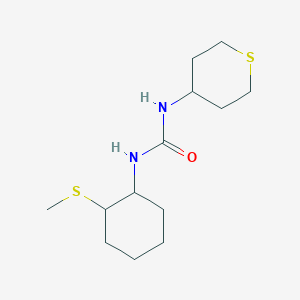![molecular formula C16H21N3O3S B7593555 4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole](/img/structure/B7593555.png)
4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole, also known as PSEM308, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of positive allosteric modulators (PAMs) that target metabotropic glutamate receptor 5 (mGluR5), a receptor that is involved in various physiological and pathological processes.
作用機序
4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole acts as a PAM of mGluR5, which means that it enhances the receptor's response to its endogenous ligand, glutamate. PAMs bind to a site on the receptor that is distinct from the glutamate-binding site, and they can increase the affinity of the receptor for glutamate, increase the efficacy of glutamate-induced signaling, or both. PAMs can also affect the kinetics of receptor desensitization and internalization, which can have downstream effects on synaptic plasticity and neuronal signaling.
Biochemical and Physiological Effects
4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole can enhance mGluR5-mediated signaling, increase the expression of synaptic proteins, and promote dendritic spine formation in cultured neurons. In vivo studies have shown that 4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole can improve cognitive function, reduce motor deficits, and attenuate drug-seeking behavior in animal models of neurological and psychiatric disorders. 4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole has also been shown to have a favorable pharmacokinetic profile, with good brain penetration and long-lasting effects.
実験室実験の利点と制限
One of the main advantages of 4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole for lab experiments is its specificity for mGluR5, which allows researchers to selectively modulate this receptor without affecting other glutamate receptors. 4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole also has a high potency and efficacy, which means that small concentrations of the compound can produce significant effects on mGluR5 signaling. However, one limitation of 4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole is its potential off-target effects, as PAMs can sometimes affect other proteins or signaling pathways. Another limitation is the lack of knowledge about the long-term effects of 4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole on neuronal and synaptic function, as most studies have focused on acute effects.
将来の方向性
There are several future directions for 4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole research, including:
1. Investigating the therapeutic potential of 4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole in other neurological and psychiatric disorders, such as depression, anxiety, and autism.
2. Studying the molecular mechanisms underlying the effects of 4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole on synaptic plasticity and neuronal signaling.
3. Developing more selective and potent PAMs for mGluR5, as well as negative allosteric modulators (NAMs) that can inhibit mGluR5 activity.
4. Conducting clinical trials to evaluate the safety and efficacy of 4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole in humans, and to determine the optimal dosing and administration regimen.
5. Exploring the potential of 4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole as a tool for basic neuroscience research, such as studying the role of mGluR5 in learning and memory, addiction, and neurodegeneration.
In conclusion, 4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole is a promising compound that has the potential to advance our understanding of the role of mGluR5 in neurological and psychiatric disorders, as well as to provide a new therapeutic option for these conditions. Further research is needed to fully elucidate the mechanism of action and long-term effects of 4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole, as well as to explore its potential in other areas of neuroscience research and clinical practice.
合成法
The synthesis of 4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole involves several steps, including the formation of the pyrazole ring, the introduction of the sulfonyl group, and the attachment of the pyrrolidine ring. The detailed synthesis method can be found in the literature, but it involves the use of various reagents and solvents, as well as purification steps to obtain the final product in high yield and purity.
科学的研究の応用
4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole has been extensively studied for its therapeutic potential in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and addiction. The compound has been shown to enhance the activity of mGluR5, which plays a crucial role in regulating synaptic plasticity, neuronal excitability, and neurotransmitter release. By modulating mGluR5 activity, 4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole can potentially restore the balance of glutamatergic signaling in the brain, which is disrupted in many neurological and psychiatric disorders.
特性
IUPAC Name |
4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-11-8-14(13-4-6-15(22-3)7-5-13)10-19(11)23(20,21)16-9-17-18-12(16)2/h4-7,9,11,14H,8,10H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCORDIQVKQLUGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1S(=O)(=O)C2=C(NN=C2)C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) thiophene-2-carboxylate](/img/structure/B7593485.png)
![2-(4-Oxothieno[3,2-d]pyrimidin-3-yl)ethyl 4-fluorobenzoate](/img/structure/B7593494.png)
![1-(3,4-dihydro-2H-chromen-3-ylmethyl)-3-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]urea](/img/structure/B7593497.png)
![1-[[4-Fluoro-2-(trifluoromethyl)phenyl]methyl]-3-(1-methyl-6-oxopiperidin-3-yl)urea](/img/structure/B7593499.png)





![8-Azaspiro[4.5]decan-8-yl-(5-methylpyrazin-2-yl)methanone](/img/structure/B7593548.png)

![1-[[1-(3-Fluorophenyl)cyclopropyl]methyl]-3-[(2-methyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B7593568.png)
![8-(2-Methylsulfonylethyl)-8-azaspiro[4.5]decane](/img/structure/B7593570.png)